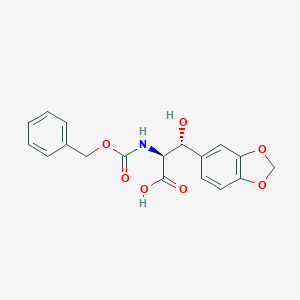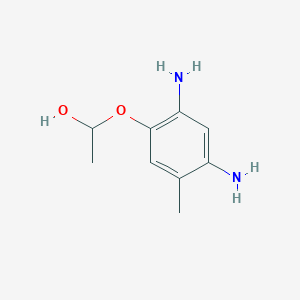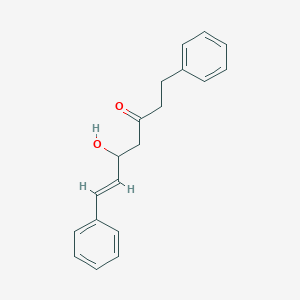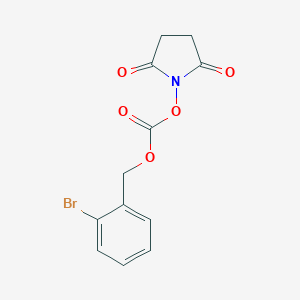
N-(2-Bromobenzyloxycarbonyloxy)succinimide
Descripción general
Descripción
N-(2-Bromobenzyloxycarbonyloxy)succinimide is a chemical compound with the molecular formula C12H10BrNO5 and a molecular weight of 328.12 g/mol . It is known for its applications in organic synthesis and peptide synthesis due to its bifunctional nature, allowing it to act as both an acid and a base .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromobenzyloxycarbonyloxy)succinimide typically involves the reaction of 2-bromobenzyl alcohol with succinic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the action of a dehydrating agent .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Bromobenzyloxycarbonyloxy)succinimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-bromobenzyl alcohol and succinic acid
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include substituted benzyl derivatives.
Hydrolysis Products: The primary products of hydrolysis are 2-bromobenzyl alcohol and succinic acid
Aplicaciones Científicas De Investigación
N-(2-Bromobenzyloxycarbonyloxy)succinimide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Peptide Synthesis: The compound is employed in the protection of amino groups during peptide synthesis.
Bioconjugation: It is used in the modification of biomolecules for research purposes.
Pharmaceutical Research: The compound is investigated for its potential use in drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of N-(2-Bromobenzyloxycarbonyloxy)succinimide involves its ability to act as a bifunctional reagent. It can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Cyanoethyl)succinimide
- N-(P-Anisyl)succinimide
- N-(2,3-Dichlorophenyl)succinimide
- N-(2,6-Xylyl)succinimide
- N-(3-Trifluoromethylphenyl)succinimide
- N-(4-Iodophenyl)succinimide
Uniqueness
N-(2-Bromobenzyloxycarbonyloxy)succinimide is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it particularly useful in applications requiring selective modification of biomolecules .
Propiedades
IUPAC Name |
(2-bromophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDNRTVADOCWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344596 | |
| Record name | N-(2-Bromobenzyloxycarbonyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128611-93-8 | |
| Record name | N-(2-Bromobenzyloxycarbonyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



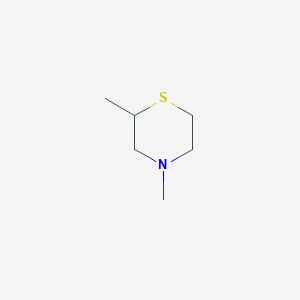


![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)
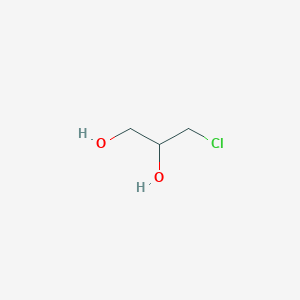
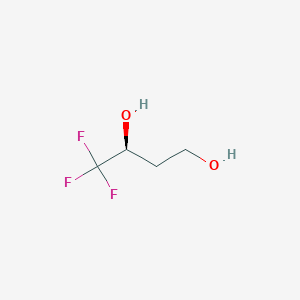
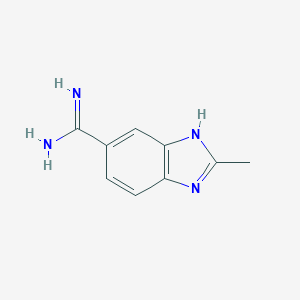
![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)
![(2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol](/img/structure/B139639.png)

